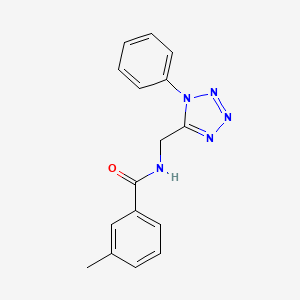

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that features a benzamide core substituted with a methyl group and a phenyl-tetrazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide core. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under mild conditions using solvents like water or acetonitrile, and often requires the presence of a catalyst such as copper(I) salts .

Industrial Production Methods

In an industrial setting, the production of tetrazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling potentially hazardous reagents like azides . The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.

Reduction: Reduction of the tetrazole ring can yield amine derivatives.

Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl-tetrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a bioisostere for carboxylic acids, which enhances the pharmacokinetic properties of drug candidates. Its tetrazole ring structure allows it to mimic the carboxylate group, facilitating interactions with biological targets such as enzymes and receptors.

Biological Studies

Research has highlighted several biological activities associated with 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide:

Antimicrobial Activity

Case studies have demonstrated its potential against various bacterial strains:

- In vitro studies : Evaluations against Gram-positive and Gram-negative bacteria have shown significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties:

- Cell line studies : Tests on human colorectal carcinoma cell lines (HCT116) revealed that it exhibits potent antiproliferative activity, with IC50 values indicating effectiveness at low concentrations.

Material Science

In addition to its biological applications, this compound is being explored in material science:

- Energetic Materials : Tetrazole derivatives are known for their use in the development of high-energy materials due to their stability and energetic properties.

- Corrosion Inhibitors : Research indicates that compounds containing tetrazole rings can be effective in preventing corrosion in metal surfaces.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 1.27 µM | |

| Antimicrobial | Escherichia coli | 2.54 µM | |

| Anticancer | HCT116 (Colorectal) | 4.53 µM |

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized derivatives of related compounds demonstrated that the presence of the tetrazole ring significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to determine MIC values, confirming the efficacy of these compounds as potential antibiotics.

Case Study 2: Anticancer Activity

A comprehensive analysis assessed the anticancer activity of various benzamide derivatives, including this compound. The study employed the Sulforhodamine B assay to evaluate cytotoxicity against HCT116 cells, revealing that this compound exhibits considerable antiproliferative effects, surpassing some standard chemotherapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzamide core.

3-methylbenzamide: Lacks the tetrazole ring but shares the benzamide core with a methyl substitution.

Uniqueness

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the benzamide core and the tetrazole ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile ligand and bioactive molecule .

Actividad Biológica

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, a compound featuring a tetrazole moiety, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O with a molecular weight of approximately 323.34 g/mol. The compound's structure includes a benzamide backbone substituted with a tetrazole group, which is known to enhance biological activity through versatile interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. For instance, compounds similar to this have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown minimum inhibitory concentration (MIC) values as low as 2 µg/ml against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer activity of tetrazole-containing compounds has also been investigated. In vitro studies have indicated that such compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . The specific effects of this compound on inflammation remain to be fully elucidated.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many tetrazole derivatives act as enzyme inhibitors, affecting pathways involved in disease processes such as cancer and inflammation.

- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and survival.

- DNA Interaction : Some studies suggest that tetrazole derivatives can intercalate with DNA, leading to altered gene expression and cell cycle disruption.

Case Studies

Several case studies have been published that explore the pharmacological effects of tetrazole derivatives:

- Antimicrobial Study : A library of tetrazole derivatives was synthesized and screened for antimicrobial activity, revealing several candidates with potent effects against E. coli and S. aureus .

- Cancer Cell Line Testing : In vitro assays demonstrated that specific tetrazole analogs inhibited the growth of breast cancer cells by inducing apoptosis .

- Inflammation Model : Animal models treated with tetrazole derivatives showed reduced symptoms of inflammation in conditions such as arthritis, supporting their potential therapeutic use .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYAHIVIEHBTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.